3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde
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Overview
Description
3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde is a nitrogen-containing heterocyclic compound. It features a fused ring system combining pyrrole and pyrimidine rings, with methyl groups at positions 3 and 6, and an aldehyde group at position 7.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-alkylpyrrole with hydrazine hydrate can yield intermediate compounds, which are then subjected to intramolecular heterocyclization to form the desired pyrrolopyrimidine structure .
Industrial Production Methods: Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would focus on optimizing yield, purity, and cost-effectiveness, possibly using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products:
Oxidation: 3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carboxylic acid.
Reduction: 3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The exact mechanism of action of 3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, influencing biochemical pathways. Detailed studies are required to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
Pyrrolopyrazine derivatives: These compounds also feature fused pyrrole and pyrazine rings and exhibit various biological activities.
Pyridodipyrimidine derivatives: These compounds have fused tricyclic systems with multiple nitrogen atoms and are known for their cytotoxic and antimicrobial properties
Uniqueness: 3,6-Dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde is unique due to its specific substitution pattern and the presence of an aldehyde group, which provides distinct reactivity and potential for further functionalization. This makes it a valuable scaffold for developing new compounds with tailored properties .
Properties
Molecular Formula |
C10H10N2O |
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Molecular Weight |
174.20 g/mol |
IUPAC Name |
3,6-dimethylpyrrolo[1,2-c]pyrimidine-7-carbaldehyde |
InChI |
InChI=1S/C10H10N2O/c1-7-3-9-4-8(2)11-6-12(9)10(7)5-13/h3-6H,1-2H3 |
InChI Key |
KDVHWYVANNWCFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=C(N2C=N1)C=O)C |
Origin of Product |
United States |
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